molecular formula C6H8N2OS B13962427 2-(Allylamino)thiazol-4-ol

2-(Allylamino)thiazol-4-ol

Cat. No.: B13962427
M. Wt: 156.21 g/mol
InChI Key: QFBQEGAFCDGVJX-UHFFFAOYSA-N
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Description

2-(Allylamino)thiazol-4-ol is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allylamino)thiazol-4-ol typically involves the reaction of 1-allylthiourea with chlorooxoesters or haloesters under various conditions. These reactions are often performed in methanol in either an alkaline or neutral environment. The condensation of 1-allylthiourea with chlorooxoesters proceeds via an acetal intermediate, leading to the formation of the thiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(Allylamino)thiazol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds. These products are often characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray diffraction analysis .

Scientific Research Applications

2-(Allylamino)thiazol-4-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Allylamino)thiazol-4-ol involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as 11β-hydroxysteroid dehydrogenase type 1, which regulates glucocorticoid action. This inhibition is a viable therapeutic strategy for treating conditions like type 2 diabetes and metabolic syndrome .

Properties

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

IUPAC Name

2-(prop-2-enylamino)-1,3-thiazol-4-ol

InChI

InChI=1S/C6H8N2OS/c1-2-3-7-6-8-5(9)4-10-6/h2,4,9H,1,3H2,(H,7,8)

InChI Key

QFBQEGAFCDGVJX-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=NC(=CS1)O

Origin of Product

United States

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